2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid
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Overview
Description
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid typically involves the protection of the amino group of 3-methyl-L-glutamic acid with a tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids, including (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 3-methyl-L-glutamic acid.
Substitution: Boc-protected derivatives with different functional groups.
Scientific Research Applications
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
(3R)-N-(tert-Butyloxycarbonyl)-L-glutamic Acid: Similar structure but without the methyl group.
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-D-glutamic Acid: Enantiomer of the compound.
Uniqueness
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is unique due to the presence of both the Boc protecting group and the methyl group, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C11H19NO6 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) |
InChI Key |
FATXSXNMPLAJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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